Ácido 2-aminohexadecanoico

Descripción general

Descripción

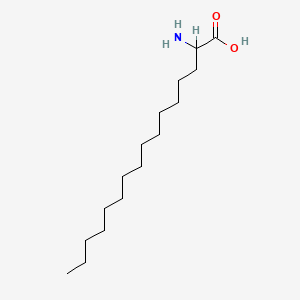

2-aminohexadecanoic acid is an alpha-amino fatty acid of chain length C16.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Ácido 2-aminohexadecanoico: se utiliza en el campo de la síntesis de péptidos . Sirve como bloque de construcción para la creación de aminoácidos lipídicos y sus oligómeros. Estas estructuras son significativas en el desarrollo de péptidos sintéticos, que tienen una variedad de aplicaciones que van desde agentes terapéuticos hasta herramientas de investigación bioquímica.

Medicina

En la investigación médica, el This compound muestra potencial para mejorar la inmunogenicidad de los péptidos sintéticos . Esto podría ser particularmente beneficioso en el desarrollo de vacunas, donde la respuesta inmune a una vacuna necesita ser fuerte y sostenida.

Biotecnología

El compuesto se explora en biotecnología por su papel en la síntesis de lipopeptidos, que son una nueva clase de inhibidores no covalentes del proteosoma 20S . Estos inhibidores tienen aplicaciones en el estudio de la degradación de proteínas dentro de las células, un proceso relevante para numerosas enfermedades, incluido el cáncer.

Ciencia de Materiales

En la ciencia de materiales, el This compound puede usarse para modificar las propiedades de la superficie de los materiales. Su larga cadena de carbono podría ser útil para crear superficies hidrofóbicas o en la síntesis de materiales biocompatibles .

Ciencia Ambiental

El potencial de este compuesto en la ciencia ambiental está relacionado con su biodegradabilidad y su papel en la síntesis de materiales ecológicos. Su aplicación podría conducir al desarrollo de materiales sostenibles con un menor impacto ambiental .

Industria Alimentaria

Si bien las aplicaciones directas en la industria alimentaria no están ampliamente documentadas, el papel del This compound en la síntesis de péptidos podría tener implicaciones para la conservación de alimentos y el desarrollo de suplementos nutricionales .

Cosmética

En la industria cosmética, el This compound podría usarse en la formulación de productos para el cuidado de la piel debido a su posible papel en la mejora de la entrega de ingredientes activos a través de la barrera cutánea .

Agricultura

Los aminoácidos, incluido el This compound, se están considerando como fertilizantes alternativos en la agricultura. Ofrecen una opción ecológica que puede mejorar la salud del suelo y el crecimiento de las plantas .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Aminohexadecanoic acid, also known as 2-Aminopalmitic acid , is a type of α-amino fatty acid

Mode of Action

The presence of both the amino and fatty acid groups in the molecule allows it to interact with a wide range of biological targets .

Biochemical Pathways

These could include lipid metabolism, protein synthesis, and signal transduction .

Pharmacokinetics

As a fatty acid, it’s likely to be absorbed in the intestine, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

It’s known that α-amino fatty acids can influence cell membrane properties and protein functions, potentially affecting a wide range of cellular processes .

Análisis Bioquímico

Biochemical Properties

2-Aminohexadecanoic acid plays a significant role in biochemical reactions, particularly in the preparation of lipidic amino acids and their oligomers. It interacts with various enzymes and proteins, including peptidases, which are crucial for its function in enhancing the stability and uptake of synthetic peptides. The interactions between 2-aminohexadecanoic acid and these biomolecules are primarily based on its ability to form stable complexes, thereby protecting peptides from degradation .

Cellular Effects

2-Aminohexadecanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the immunogenicity of synthetic peptides, which can lead to improved immune responses. Additionally, 2-aminohexadecanoic acid can affect cell signaling pathways by interacting with membrane-bound receptors and enzymes, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, 2-aminohexadecanoic acid exerts its effects through binding interactions with biomolecules such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, 2-aminohexadecanoic acid can inhibit peptidases, thereby protecting synthetic peptides from degradation. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-aminohexadecanoic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions (2-8°C), but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that 2-aminohexadecanoic acid can maintain its activity over extended periods, although some degradation may occur, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of 2-aminohexadecanoic acid in animal models vary with different dosages. At lower doses, the compound can enhance the immunogenicity of synthetic peptides without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. These effects are dose-dependent and can vary based on the specific animal model used .

Metabolic Pathways

2-Aminohexadecanoic acid is involved in various metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and elongase, which are crucial for its incorporation into lipidic structures. These interactions can affect metabolic flux and the levels of metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-aminohexadecanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its efficacy. The compound’s transport and distribution are crucial for its function in enhancing the stability and uptake of synthetic peptides .

Subcellular Localization

2-Aminohexadecanoic acid is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that 2-aminohexadecanoic acid reaches its intended sites of action, thereby enhancing its efficacy .

Propiedades

IUPAC Name |

2-aminohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELWBYCKQCNAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328318 | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7769-79-1 | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7769-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-aminohexadecanoic acid used in the synthesis of biologically active molecules?

A1: 2-Aminohexadecanoic acid serves as a crucial starting material in the synthesis of various bioactive compounds. For instance, it acts as a chiral building block in synthesizing cerebrosides, a class of glycosphingolipids with potential anti-ulcerogenic properties [, ]. Additionally, it's employed in creating lipopeptides containing the immunodominant epitope hMBP(83–99), aiming to study T cell responses []. These examples highlight its versatility in constructing molecules with potential therapeutic applications.

Q2: Can you explain the role of 2-aminohexadecanoic acid in studying glucosylceramide interactions?

A2: Researchers designed a photoactivatable glucosylceramide (GlcCer) cross-linker using 2-aminohexadecanoic acid []. By substituting the native fatty acid in GlcCer with 2-aminohexadecanoic acid, they introduced a reactive group for cross-linking studies. This innovative approach enabled the identification of GlcCer-interacting proteins, specifically the glycolipid transfer protein (GLTP), shedding light on GlcCer's cellular functions.

Q3: Are there any structural isomers of 2-aminohexadecanoic acid relevant to biological activity?

A3: Yes, the stereochemistry of 2-aminohexadecanoic acid plays a critical role in biological activity. For example, in synthesizing the ceramide portion of the fruiting-inducing cerebroside in the fungus Schizophyllum commune, researchers explored the activity of different isomers []. They discovered that the biological activity varied significantly among the synthesized isomers, highlighting the importance of stereochemistry in structure-activity relationships.

Q4: What analytical techniques are employed to characterize and study 2-aminohexadecanoic acid and its derivatives?

A4: Various analytical techniques are employed to characterize and study 2-aminohexadecanoic acid and its derivatives. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)

![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)